molecular formula C19H17ClN2O3S B2626770 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 330201-59-7

2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2626770
CAS No.: 330201-59-7
M. Wt: 388.87
InChI Key: LFDOPAFWQLGQCE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a novel synthetic compound belonging to the class of phenyl thiazole acetamides, which are recognized for their significant potential in pharmaceutical and agrochemical research. This chemical features a thiazole core—a privileged scaffold in medicinal chemistry—linked to a chlorophenoxy ether and a methoxy-methyl substituted phenyl ring . Thiazole derivatives are extensively documented in scientific literature for their diverse biological activities, including anti-fungal, anti-viral, anti-inflammatory, anti-cancer, and anti-bacterial properties . The structural motif of chlorophenoxy acetamide linked to a thiazole ring is found in compounds with demonstrated bioactivity. For instance, research on closely related molecules has shown inhibitory effects on specific biological pathways, such as osteoclastogenesis (the process of bone resorption), highlighting the potential of this chemical class in developing therapies for bone loss diseases . The presence of the thiazole ring is critical for interaction with various biological targets, making this compound a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . This product is offered as a high-purity chemical entity for research and development purposes. It is intended for use in biological screening, hit-to-lead optimization, and mechanistic studies in vitro . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-12-9-13(3-8-17(12)24-2)16-11-26-19(21-16)22-18(23)10-25-15-6-4-14(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDOPAFWQLGQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the thiazole ring: The thiazole ring can be synthesized by reacting 4-methoxy-3-methylbenzaldehyde with thiourea in the presence of an acid catalyst.

    Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the thiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential herbicidal activity and effects on plant physiology.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in plants. The compound disrupts the normal growth processes by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The molecular pathways involved include the inhibition of key enzymes and interference with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substitution pattern is critical for activity. Key analogs include:

Compound Name Thiazole Substituent Key Features Reference
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide 5-(4-Bromobenzyl) Enhanced lipophilicity due to bromobenzyl; potential kinase modulation
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-(4-Hydroxy-3-methoxyphenyl) Hydroxy group improves solubility; COX/LOX inhibition
N-[4-(m-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) 4-(m-Chlorophenyl) Thiazolidinone moiety enhances α-glucosidase inhibition (63% at 100 μM)
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-(4-Cyanophenyl) Electron-withdrawing cyano group; heterocyclic building block

Modifications to the Acetamide Side Chain

Variations in the acetamide chain influence target selectivity:

Compound Name Acetamide Modification Biological Relevance Reference
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 3-Chlorophenoxy Fluorophenyl enhances metabolic stability
N-(4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)acetamide (2) Chromenone-linked Anticancer potential via coumarin scaffolds
CPN-9 (N-(4-(2-Pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) 2,4,6-Trimethylphenoxy Nrf2/ARE pathway activation
  • Key Insight: The target compound’s 4-chlorophenoxy group offers moderate electron-withdrawing effects and steric bulk, contrasting with trimethylphenoxy (CPN-9, ) or chromenone-based side chains ().

Enzyme Inhibition and Activation

  • α-Glucosidase Inhibition : Analogs like 3g (63% inhibition) and 3j (o-fluorophenyl derivative) highlight the role of halogenated aryl groups in enzyme binding . The target compound’s 4-methoxy-3-methylphenyl group may reduce steric hindrance compared to bulkier substituents.
  • Kinase Modulation : Compound 15 (N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide) in showed c-Abl kinase activation, suggesting thiazole-acetamide scaffolds are versatile kinase modulators .

Solubility and Pharmacokinetics

  • Hydroxy groups (e.g., 6a in ) improve aqueous solubility but may reduce membrane permeability. The target compound’s methoxy and methyl groups likely enhance lipophilicity, favoring blood-brain barrier penetration.

Pharmacological Implications

  • Metabolic Stability : Methyl and methoxy groups in the target compound may reduce oxidative metabolism compared to halogenated analogs .
  • Target Selectivity: The 4-chlorophenoxy group’s orientation could favor interactions with hydrophobic enzyme pockets, as seen in COX/LOX inhibitors .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H15ClN2O2SC_{18}H_{15}ClN_{2}O_{2}S with a molecular weight of approximately 348.84 g/mol. The structural features include:

  • A thiazole ring , which is known for its pharmacological properties.
  • A 4-chlorophenoxy moiety that enhances lipophilicity.
  • A methoxy-substituted phenyl group , which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and interaction with specific proteins involved in apoptosis pathways.

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value in the low micromolar range, suggesting potent activity.
    • A structure-activity relationship analysis revealed that substituents on the thiazole ring significantly affect cytotoxicity. Specifically, the presence of electron-donating groups like methoxy groups enhances activity by stabilizing the compound's interaction with target proteins .
  • Mechanism of Action :
    • Molecular dynamics simulations suggested that the compound interacts with the Bcl-2 protein, a key regulator of apoptosis, primarily through hydrophobic interactions .

Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits antimicrobial effects. Studies have reported:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Potential use as an antibacterial agent comparable to standard antibiotics like norfloxacin .

Study 1: Antitumor Efficacy

A recent study evaluated a series of thiazole derivatives, including our compound, against various cancer cell lines. The results indicated that compounds with similar structural features showed significant growth inhibition (IC50 < 10 µM) across multiple cell lines, highlighting the importance of the thiazole moiety in enhancing anticancer activity .

Study 2: Antimicrobial Testing

In another investigation, derivatives were synthesized and tested for their antibacterial properties using a dilution method. The results demonstrated that certain modifications to the phenyl and thiazole rings could significantly increase antibacterial potency .

Structure-Activity Relationship (SAR)

The SAR analysis has identified key features that influence the biological activity of this compound:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Chlorine SubstitutionEnhances lipophilicity and bioavailability
Methoxy GroupIncreases interaction with biological targets
Phenyl SubstituentsModulates potency against specific cell lines

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